adenosine-3'-13C

Beschreibung

BenchChem offers high-quality adenosine-3'-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about adenosine-3'-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

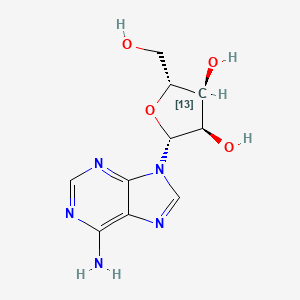

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-JUUGEQNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([13C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Chemical Synthesis and Purification of Adenosine-3'-¹³C

Introduction: The incorporation of stable isotopes into biologically significant molecules provides an indispensable toolkit for modern scientific inquiry. Isotopically labeled compounds, such as Adenosine-3'-¹³C, serve as powerful probes for elucidating metabolic pathways, understanding enzyme mechanisms, and acting as robust internal standards for quantitative mass spectrometry.[1][2][3] Unlike radioisotopes, stable isotopes like ¹³C are non-radioactive, ensuring safety in handling and experimentation. The strategic placement of a ¹³C label at the 3'-position of the ribose moiety in adenosine allows for precise tracking of the sugar's fate in various biochemical processes and provides a unique spectroscopic handle for structural studies using Nuclear Magnetic Resonance (NMR).[4]

This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and characterization of Adenosine-3'-¹³C. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful outcome, reflecting a methodology where each stage serves to validate the next.

Part 1: Chemo-Enzymatic Synthesis of Adenosine-3'-¹³C

The cornerstone of synthesizing a specifically labeled nucleoside is the preparation of the isotopically labeled sugar, followed by its stereoselective coupling to the nucleobase. A chemo-enzymatic approach is often superior for the synthesis of labeled ribose, as it leverages the exquisite stereoselectivity of enzymes to build the chiral core, a task that can be challenging and less efficient via purely chemical means.[5][6]

Strategic Synthesis of the D-Ribose-3-¹³C Precursor

The most critical phase of this project is the construction of the D-ribofuranose ring with the ¹³C label precisely at the C3 position. Our strategy begins with a commercially available, simpler ¹³C-labeled building block and proceeds through a series of protected intermediates to yield the desired ribosyl donor.

The synthetic logic is as follows:

-

Starting Material Selection: We begin with D-glyceraldehyde and a ¹³C-labeled cyanide (e.g., K¹³CN) as the source of the isotopic label. This sets the stage for building the five-carbon sugar backbone.

-

Chain Extension (Kiliani-Fischer Synthesis): The Kiliani-Fischer synthesis extends the aldose chain by one carbon. Reacting D-glyceraldehyde with K¹³CN introduces the ¹³C label at what will become the C2 position of the resulting aldonic acids. Subsequent hydrolysis and reduction steps yield a mixture of labeled pentoses.

-

Enzymatic Resolution & Isomerization: To isolate the desired D-ribose configuration, enzymatic methods or specific chemical isomerization reactions are employed. This step is crucial for ensuring the correct stereochemistry.

-

Protection and Activation: The resulting D-Ribose-3-¹³C must be prepared for the glycosylation reaction. This involves:

-

Hydroxyl Protection: The hydroxyl groups at the 2', 3', and 5' positions are protected to prevent side reactions and to direct the glycosylation to the anomeric (1') position. Acetyl (Ac) groups are commonly used as they are stable under the coupling conditions but can be readily removed later. This is achieved by reacting the sugar with acetic anhydride.

-

Anomeric Activation: The anomeric hydroxyl is converted into a good leaving group, typically a halide (e.g., bromide) or an acetate, to facilitate the subsequent coupling with the nucleobase.

-

The Glycosylation Reaction: Forging the N-Glycosidic Bond

With the activated 1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose-3-¹³C in hand, the next pivotal step is the stereoselective formation of the β-N⁹-glycosidic bond with adenine.

Causality Behind the Method - Vorbrüggen Glycosylation: We employ the Vorbrüggen glycosylation method for its reliability and high β-selectivity.[7] The mechanism relies on three key components:

-

Silylated Nucleobase: The exocyclic amino group of adenine is first protected (e.g., with a benzoyl group) to enhance solubility and prevent N-glycosylation at this site.[8] The protected adenine is then treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA). This makes the purine ring system more nucleophilic and soluble in organic solvents.

-

Ribosyl Donor: Our synthesized ¹³C-labeled, protected ribose acetate.

-

Lewis Acid Catalyst: A catalyst such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used to activate the ribosyl donor, facilitating the departure of the anomeric acetate group and the subsequent nucleophilic attack by the silylated adenine.

The reaction proceeds via an SN2-like mechanism where the neighboring 2'-O-acetyl group provides anchimeric assistance. This participation by the neighboring group shields the α-face of the ribose ring, forcing the incoming adenine to attack from the β-face. This is the key to achieving the desired β-anomer, which is the naturally occurring configuration.

Final Deprotection: Unveiling the Target Molecule

The final step in the synthesis is the quantitative removal of all protecting groups from both the ribose and adenine moieties. This is typically accomplished in a single step using basic conditions, such as Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol or, more commonly, with methanolic ammonia.[8] This treatment cleaves the ester linkages of the acetyl groups on the ribose and the benzoyl group on the adenine, yielding the final product, Adenosine-3'-¹³C.

Part 2: Purification and Validation

A successful synthesis is only validated by a rigorous purification and characterization protocol. The primary goal is to isolate the target molecule from unreacted starting materials, reaction byproducts, and any potential isomers (e.g., the α-anomer or N⁷-glycosylated purine).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying nucleosides due to its high resolution and reproducibility.[9][10]

Self-Validating System Design: The choice of chromatographic conditions is critical for an effective and self-validating purification system.

-

Column Chemistry: A C18 stationary phase is selected for its excellent retention and separation of moderately polar nucleosides.[11]

-

Volatile Mobile Phase: The use of a volatile buffer system, such as triethylammonium bicarbonate (TEAB) or ammonium formate, is a non-negotiable requirement.[11] This ensures that the buffer can be completely removed by lyophilization (freeze-drying) after collection, yielding the pure compound without any residual salts that could interfere with subsequent applications like NMR or cell culture experiments.

-

Gradient Elution: A gradient elution, starting with a low concentration of an organic solvent (e.g., acetonitrile) and gradually increasing it, is employed. This allows for the elution of more polar impurities first, followed by the target compound, and finally, any less polar byproducts. This gradient approach provides superior resolution compared to an isocratic method.

-

UV Detection: The purine ring of adenosine has a strong UV absorbance maximum at approximately 260 nm, making it an ideal wavelength for detection and quantification during the HPLC run.[10]

| Parameter | Specification | Rationale |

| Instrument | Preparative HPLC System | Allows for purification of milligram to gram quantities. |

| Column | C18 Silica, 5-10 µm particle size | Standard for nucleoside separation, providing good resolution.[11] |

| Mobile Phase A | 50 mM Triethylammonium Bicarbonate (TEAB), pH ~7.5 | Volatile buffer, easily removed post-purification.[11] |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the C18 column. |

| Gradient | 5% to 40% B over 30 minutes | Optimized to separate the product from closely eluting impurities. |

| Flow Rate | 5-10 mL/min (Preparative Scale) | Adjusted based on column diameter to maintain optimal linear velocity. |

| Detection | UV at 260 nm | Wavelength of maximum absorbance for adenosine.[10] |

| Fraction Collection | Peak-based collection | Ensures only the main product peak is collected for high purity. |

Post-Purification Processing and Quality Control

Collected fractions corresponding to the main product peak are pooled and lyophilized to remove the volatile mobile phase. The resulting pure, fluffy white solid is then subjected to rigorous quality control.

Structural Verification

The identity and isotopic incorporation of the final product must be unequivocally confirmed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the final product. The observed mass should correspond to the theoretical mass of Adenosine-3'-¹³C (C₁₀H₁₃N₅O₄ with one ¹³C), which will be one mass unit higher than unlabeled adenosine. This confirms the successful incorporation of a single ¹³C atom.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation and pinpointing the location of the isotopic label.

-

¹H NMR: The proton spectrum confirms the overall structure of adenosine and, critically, the anomeric proton coupling constant (JH1'-H2') confirms the β-configuration.

-

¹³C NMR: The carbon spectrum provides the ultimate proof of success. The signal corresponding to the C3' carbon will be dramatically enhanced relative to the other carbon signals due to the ~99% ¹³C enrichment at this position.[14] This provides unambiguous confirmation that the label is in the correct position.

-

Part 3: Detailed Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation

-

Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend N⁶-benzoyl-adenine (1.2 mmol) in anhydrous acetonitrile (20 mL).

-

Silylation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 mmol) and heat the mixture to reflux until the solution becomes clear (approx. 1 hour), indicating complete silylation. Cool the solution to room temperature.

-

Coupling: In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose-3-¹³C (1.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution to the silylated adenine solution via cannula.

-

Catalysis: Cool the reaction mixture to 0°C in an ice bath. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected nucleoside.

Protocol 2: RP-HPLC Purification

-

Sample Preparation: Dissolve the crude, deprotected Adenosine-3'-¹³C in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Elution & Collection: Run the gradient as specified in the data table (e.g., 5% to 40% B over 30 minutes). Monitor the chromatogram at 260 nm and collect the fractions corresponding to the major peak.

-

Processing: Pool the collected fractions and confirm the purity of an aliquot by analytical HPLC. Lyophilize the pooled fractions to dryness to obtain the pure product.

References

-

Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. Available at: [Link]

-

Mass Isotopomer Analysis of Nucleosides Isolated from RNA and DNA Using GC/MS. Analytical Chemistry. Available at: [Link]

-

High resolution mass spectra of stable isotope labeled nucleosides from cell culture. ResearchGate. Available at: [Link]

-

13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. PubMed. Available at: [Link]

-

Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. Available at: [Link]

-

13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. PubMed. Available at: [Link]

-

Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. PubMed. Available at: [Link]

-

HPLC Analysis of tRNA‐Derived Nucleosides. NIH. Available at: [Link]

-

Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed. Available at: [Link]

-

Stereoselective synthesis of [5'-2H1][5'-13C]nucleosides. PubMed. Available at: [Link]

-

A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. protocols.io. Available at: [Link]

-

Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. NIH. Available at: [Link]

-

Purification and Analysis of Nucleotides and Nucleosides from Plants. Springer Nature Experiments. Available at: [Link]

-

13C NMR Spectrum (1D, 50.18 MHz, DMSO-d6, experimental) (HMDB0000034). Human Metabolome Database. Available at: [Link]

-

Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available at: [Link]

-

1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. PubMed. Available at: [Link]

-

Adenosine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists. PubMed Central. Available at: [Link]

-

Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ACS Publications. Available at: [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. Available at: [Link]

-

Adenine nucleotide products. Time course of a reaction of P-ribose with... ResearchGate. Available at: [Link]

-

(PDF) Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. ResearchGate. Available at: [Link]

-

Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects. NIH. Available at: [Link]

- Process for producing adenosin by chemical synthesis. Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thestacks.org [thestacks.org]

- 11. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]

The Biochemical Landscape of Site-Specifically Labeled Adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine, a ubiquitous purine nucleoside, is a critical signaling molecule that modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). To dissect the intricate roles of adenosine in health and disease, researchers rely on meticulously designed molecular tools. Site-specifically labeled adenosine analogs, incorporating fluorescent, radioactive, or photo-reactive moieties, are indispensable for elucidating receptor pharmacology, enzyme kinetics, and cellular uptake mechanisms. This guide provides a comprehensive technical overview of the synthesis, biochemical properties, and applications of these vital research agents. We delve into the causal relationships between the nature and position of a label and the resulting biochemical behavior of the adenosine analog, offering field-proven insights to inform experimental design and data interpretation.

The Rationale for Site-Specific Labeling of Adenosine

The transient and localized nature of adenosine signaling necessitates the use of probes that can be tracked and quantified with high sensitivity and specificity. Unmodified adenosine is rapidly metabolized, making it challenging to study its direct interactions with receptors and transporters. Site-specific labeling overcomes this limitation by introducing a reporter group at a defined position on the adenosine molecule. The choice of label and its point of attachment are critical determinants of the resulting analog's biochemical properties and, consequently, its utility in various experimental paradigms.

A key consideration in the design of any labeled adenosine analog is the potential for the label to perturb the molecule's interaction with its biological targets. The purine ring and the ribose moiety of adenosine both present potential sites for modification, and the introduction of even a small functional group can significantly alter binding affinity and efficacy at adenosine receptors, or its recognition by metabolic enzymes and transporters. Therefore, a thorough biochemical characterization of any novel labeled adenosine analog is a prerequisite for its valid application in biological research.

Methodologies for Site-Specific Adenosine Labeling

The synthesis of site-specifically labeled adenosine analogs is a multi-step process that requires careful consideration of protecting group chemistry and purification techniques. The primary strategies involve chemical synthesis to introduce fluorescent dyes, radioisotopes, or photo-reactive groups.

Fluorescent Labeling

Fluorescently labeled adenosine analogs are powerful tools for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays. The choice of fluorophore is critical and depends on the specific application, considering factors such as quantum yield, photostability, and spectral properties.

Workflow for Synthesizing a Fluorescent Adenosine Analog:

Caption: A generalized workflow for the chemical synthesis of a fluorescent adenosine analog.

Step-by-Step Methodology for N⁶-Labeling with a Fluorescent Dye (Conceptual Protocol):

-

Protection: Begin with adenosine and protect the 2' and 3'-hydroxyl groups of the ribose moiety, for example, by forming an isopropylidene ketal. This prevents non-specific reactions.

-

Introduction of a Linker: The N⁶-amino group of the protected adenosine can be functionalized with a linker arm containing a terminal reactive group, such as an amine or a carboxylic acid. This is often achieved through nucleophilic aromatic substitution reactions.

-

Fluorophore Coupling: An amine-reactive or carboxyl-reactive derivative of the chosen fluorophore (e.g., an NHS-ester or a maleimide) is then reacted with the terminal functional group of the linker to form a stable covalent bond.

-

Deprotection: The protecting groups on the ribose are removed under acidic conditions to yield the final fluorescently labeled adenosine analog.

-

Purification: The final product is purified from unreacted starting materials and byproducts using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling

Radiolabeled adenosine analogs, typically incorporating tritium (³H) or carbon-14 (¹⁴C), are the gold standard for quantitative receptor binding assays and cellular uptake studies due to their high sensitivity and the fact that the radiolabel does not significantly alter the molecule's structure.

Synthesis of [³H]Adenosine (Conceptual Overview):

The synthesis of radiolabeled adenosine often involves the reduction of a suitable precursor with tritium gas. For example, a precursor containing a double bond or a halogen at a specific position can be catalytically reduced with ³H₂ gas to introduce the tritium label. The specific activity of the resulting radiolabeled adenosine is a critical parameter and is determined by the efficiency of the radiolabeling reaction.

Step-by-Step Methodology for a Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes expressing the adenosine receptor of interest.

-

Incubation: Incubate the membranes with a known concentration of the radiolabeled adenosine analog (e.g., [³H]adenosine) in a suitable buffer.

-

Competition: For competition binding assays, incubate the membranes with the radioligand and varying concentrations of an unlabeled competitor ligand.

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data to determine the binding affinity (Kd) of the radioligand and the inhibition constant (Ki) of the competitor.

Photoaffinity Labeling

Photoaffinity labels are chemically inert until activated by UV light, at which point they form a highly reactive species that can covalently bind to nearby molecules. This technique is invaluable for identifying and characterizing the binding pockets of receptors and enzymes.[1]

Biochemical Properties of Site-Specifically Labeled Adenosine

The introduction of a label at a specific site on the adenosine molecule can have profound effects on its biochemical properties. A thorough understanding of these effects is crucial for the correct interpretation of experimental results.

Impact on Adenosine Receptor Binding Affinity

The binding of adenosine to its receptors is a highly specific interaction. The affinity of this interaction is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). The introduction of a label can either increase, decrease, or have no effect on the binding affinity, depending on the nature of the label, its size, and its position of attachment.

Table 1: Comparison of Binding Affinities of Unlabeled and Labeled Adenosine Analogs at Human Adenosine Receptors

| Compound | Label | Position of Label | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₑ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Reference |

| Adenosine | None | N/A | ~1000 | ~1000 | >10000 | ~1000 | [2] |

| NECA | None | N/A | 14 | 15 | 1300 | 25 | [3] |

| CCPA | None | N/A | 0.6 | 2100 | >10000 | 35 (antagonist) | [4] |

| Fluorescent Analog 11 | SulfoCy5 | N⁶-position | 31 | 220 | 2000 | >10000 | [3] |

| [³H]CHA | Tritium | Cyclohexyl group | 1.5 | - | - | - | [5] |

Causality Behind Experimental Choices: The data in Table 1 illustrate that modifications to the adenosine scaffold can dramatically and differentially alter receptor affinity. For instance, the N⁶-cyclohexyl substitution in CCPA confers high affinity and selectivity for the A₁ receptor.[4] The addition of a bulky fluorescent dye like SulfoCy5 at the N⁶-position of an adenosine analog can reduce affinity, particularly at the A₃ receptor, likely due to steric hindrance within the binding pocket.[3] This underscores the importance of selecting a labeling strategy that minimizes perturbation of the desired biological interaction.

Influence on Enzyme Kinetics

Adenosine is metabolized by two key enzymes: adenosine kinase, which phosphorylates it to AMP, and adenosine deaminase (ADA), which deaminates it to inosine.[6] The introduction of a label can alter the ability of these enzymes to recognize and process the adenosine analog. For example, modifications at the N⁶-position can render the analog resistant to deamination by ADA. This property can be advantageous in experimental settings where it is desirable to maintain a stable concentration of the adenosine analog.

Effects on Cellular Uptake

Adenosine is transported into cells via equilibrative and concentrative nucleoside transporters (ENTs and CNTs).[7] The efficiency of transport can be affected by modifications to the adenosine molecule. The introduction of a bulky or charged label can hinder the interaction of the analog with the transporter, leading to reduced cellular uptake.

Experimental Protocol for a Cellular Adenosine Uptake Assay:

-

Cell Culture: Culture cells of interest to near confluence in 24- or 96-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them in a transport buffer.

-

Initiation of Uptake: Initiate the uptake by adding a known concentration of a radiolabeled adenosine analog (e.g., [³H]adenosine) to the wells.

-

Time Course: Incubate the plates for various time points to determine the initial rate of uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and quantify the amount of radioactivity taken up using liquid scintillation counting.

-

Data Analysis: Plot the amount of uptake over time to determine the initial velocity of transport. Kinetic parameters such as Km and Vmax can be determined by performing the assay with varying concentrations of the radiolabeled substrate.

Adenosine Receptor Signaling Pathways

Adenosine receptors are coupled to heterotrimeric G proteins and modulate the activity of various downstream effector enzymes and ion channels. The four receptor subtypes exhibit distinct signaling profiles.

Diagram of Adenosine Receptor Signaling Pathways:

Caption: Canonical signaling pathways of adenosine receptors.

-

A₁ and A₃ Receptors: These receptors primarily couple to Gᵢ/G₀ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8] In some cellular contexts, A₁ receptors can also couple to Gq proteins or stimulate phospholipase C (PLC) via Gβγ subunits, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.[8][9]

-

A₂ₐ and A₂ₑ Receptors: These receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[10] The A₂ₑ receptor, in particular, can also couple to Gq proteins, activating the PLC pathway.[11][12]

Conclusion and Future Perspectives

Site-specifically labeled adenosine analogs are indispensable tools in the armamentarium of researchers studying purinergic signaling. The ability to track and quantify the interactions of adenosine with its receptors, enzymes, and transporters has provided invaluable insights into the physiological and pathophysiological roles of this important nucleoside. As our understanding of adenosine signaling becomes more nuanced, the demand for more sophisticated molecular probes will undoubtedly increase. Future developments in this field will likely focus on the creation of novel labels with improved photophysical properties, the development of biosensors that can report on the conformational state of adenosine receptors in real-time, and the application of these tools in more complex biological systems, such as living animals. The continued innovation in the design and synthesis of site-specifically labeled adenosine analogs will be a key driver of discovery in the field of purinergic signaling for years to come.

References

-

Comeo, E., et al. (2024). Two-Step Ligand-Directed Covalent Fluorescent Labeling of the Adenosine A 1 -Receptor That Maintains Its Orthosteric Binding Site's Availability to Bind Ligands. ACS Publications. [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. [Link]

-

Lin, C.-Y., et al. (2024). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. PubMed Central. [Link]

-

Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

-

The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. PubMed Central. [Link]

-

Evidence for the Interaction of A3 Adenosine Receptor Agonists at the Drug-Binding Site(s) of Human P-glycoprotein (ABCB1). PubMed Central. [Link]

-

Vectorial Production of Adenosine by 5'-nucleotidase in the Perfused Rat Heart. PubMed. [Link]

-

A2B adenosine receptor signaling and regulation. PubMed Central. [Link]

-

Fluorescent adenosine analogs: A comprehensive survey. ResearchGate. [Link]

-

Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. PubMed Central. [Link]

-

Radioenzymatic determination of adenosine. PubMed. [Link]

-

Who Is Who in Adenosine Transport. Frontiers in Pharmacology. [Link]

-

Facile synthesis of photoactivatable adenosine analogs. RSC Publishing. [Link]

-

Adenosine A1 receptor. Wikipedia. [Link]

-

Activation of phospholipase C via adenosine receptors provides synergistic signals for secretion in antigen-stimulated RBL-2H3 cells. Evidence for a novel adenosine receptor. PubMed. [Link]

-

Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. [Link]

-

Adenosine Assay Kit. Cell Biolabs, Inc.. [Link]

-

Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro. National Institutes of Health. [Link]

-

Two-Step Ligand-Directed Covalent Fluorescent Labeling of the Adenosine A 1 -Receptor That Maintains Its Orthosteric Binding Site's Availability to Bind Ligands. ACS Publications. [Link]

- Adenosine Challenge Test Protocol. University Hospitals of Leicester NHS Trust.

-

Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. PubMed Central. [Link]

-

The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI. [Link]

-

Affinity labeling of adenosine A1 binding sites. PubMed. [Link]

-

Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. ResearchGate. [Link]

-

A2B Adenosine Receptors and Sphingosine 1-Phosphate Signaling Cross-Talk in Oligodendrogliogenesis. PubMed Central. [Link]

-

Adenosine receptor signaling pathway. ResearchGate. [Link]

-

A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor. PubMed Central. [Link]

-

Much Ado about Adenosine: Adenosine Synthesis and Function in Regulatory T Cell Biology. PubMed Central. [Link]

-

Enhancement of Adenosine A2 Receptor Signalling by Extracellular ATP. MDPI. [Link]

-

Recent developments in adenosine receptor ligands and their potential as novel drugs. PubMed Central. [Link]

-

A2B adenosine receptor activation and modulation by protein kinase C. ResearchGate. [Link]

Sources

- 1. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]

- 2. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity labeling of adenosine A1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A2B Adenosine Receptors and Sphingosine 1-Phosphate Signaling Cross-Talk in Oligodendrogliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Tracing the Ribose Backbone: A Technical Guide to the Applications of Adenosine-3'-13C in Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Uniform Labeling

In the landscape of metabolic research, stable isotope tracers are the cartographers of cellular pathways. While uniformly labeled substrates like U-¹³C-glucose provide a broad overview of carbon fate, true mechanistic insight often demands greater precision. This guide focuses on a specific, powerful tool: Adenosine-3'-¹³C . By labeling a single, strategic carbon on the ribose moiety of adenosine, we can dissect a critical metabolic nexus, asking questions that are impossible to answer with uniformly labeled tracers alone. This guide moves beyond simple protocols to explain the causal logic behind experimental design and data interpretation, empowering researchers to trace the fate of salvaged nucleosides, quantify RNA dynamics, and probe the intricate connections between nucleotide metabolism and central carbon pathways.

The Principle of Positional Isotope Tracing with Adenosine-3'-¹³C

Stable Isotope-Resolved Metabolomics (SIRM) is a cornerstone technique for mapping the flow of atoms through metabolic networks.[1] The power of Adenosine-3'-¹³C lies in its positional specificity. The ¹³C label on the 3'-carbon of the ribose sugar acts as a precise beacon. Unlike tracers that label the adenine base, this molecule is designed to track the fate of the ribose component specifically.

When Adenosine-3'-¹³C is introduced into a biological system, its metabolic journey can be monitored by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] An increase of one dalton in the mass of downstream metabolites containing the ribose backbone signifies their origin from the exogenous labeled adenosine. This allows us to distinguish between two fundamental cellular processes:

-

Salvage Pathways: The direct utilization of pre-existing nucleosides (like our tracer) to build nucleotides.

-

De Novo Synthesis: The creation of nucleotides from simpler precursors, with the ribose component typically originating from the Pentose Phosphate Pathway (PPP).

This distinction is critical for understanding the metabolic reprogramming inherent in various disease states, from cancer to neurodegenerative disorders.[4][5]

The Metabolic Crossroads of Adenosine

To appreciate the utility of Adenosine-3'-¹³C, one must first understand the metabolic fate of adenosine itself. Adenosine does not follow a single path; it stands at a critical crossroads, regulated by several key enzymes.[6]

-

Phosphorylation via Adenosine Kinase (ADK): This is the primary salvage pathway. ADK phosphorylates adenosine to adenosine monophosphate (AMP), directly incorporating the intact ¹³C-labeled ribose into the cellular nucleotide pool.[4] This AMP can then be further phosphorylated to ADP and ATP, the energy currency of the cell and a monomer for RNA synthesis.[7]

-

Deamination via Adenosine Deaminase (ADA): ADA converts adenosine to inosine, which can then be further metabolized. This pathway alters the base but initially leaves the ribose intact.

-

Phosphorolysis via Purine Nucleoside Phosphorylase (PNP): This catabolic pathway cleaves adenosine into adenine and ribose-1-phosphate. Critically, this liberates the ¹³C-labeled ribose, allowing it to enter central carbon metabolism, primarily the non-oxidative PPP.

The following diagram illustrates these competing fates, highlighting the journey of the 3'-¹³C label.

Caption: Workflow for a pulse-chase experiment to measure RNA dynamics.

This method provides a significant advantage over older techniques using radioactive tracers by eliminating the associated safety concerns and allowing for analysis with the high chemical specificity of mass spectrometry. [8]

Analytical Methodologies: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing the incorporation of stable isotopes into metabolites due to its exceptional sensitivity and specificity. [9] Protocol: LC-MS/MS Quantification of ¹³C-Labeled Adenosine Metabolites

-

Cell Culture & Labeling: Culture cells under the desired experimental conditions. Introduce Adenosine-3'-¹³C at a final concentration typically ranging from 10-100 µM. The optimal concentration and labeling time should be determined empirically for each cell line and experimental question.

-

Metabolite Extraction:

-

Aspirate media and quickly wash cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold 80% methanol to quench all enzymatic activity and precipitate proteins. It is critical that this step is performed rapidly to prevent metabolic turnover.

-

Scrape the cells and collect the cell lysate/methanol mixture.

-

Vortex vigorously and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC Separation:

-

Use a chromatography method suitable for separating polar, anionic molecules like nucleotides. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.

-

Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).

-

Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from high organic (e.g., 85% B) to high aqueous is used to elute the polar metabolites.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. [10] * Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each metabolite and its isotopologues. The instrument is set to monitor a specific precursor ion and a corresponding product ion after fragmentation.

-

Data Presentation: Table of MRM Transitions

The following table provides example MRM transitions for key metabolites. Note that the M+1 isotopologue, containing the ¹³C label from Adenosine-3'-¹³C, will have its precursor ion mass shifted by +1.00335 Da.

| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) | Citation |

| Adenosine | M+0 (Unlabeled) | 266.1 | 134.1 | [10] |

| M+1 (from 3'-¹³C) | 267.1 | 134.1 | ||

| AMP | M+0 (Unlabeled) | 346.1 | 134.1 | |

| M+1 (from 3'-¹³C) | 347.1 | 135.1 | ||

| ATP | M+0 (Unlabeled) | 506.0 | 159.0 | |

| M+1 (from 3'-¹³C) | 507.0 | 159.0 | ||

| Ribose-5-P | M+0 (Unlabeled) | 229.0 | 97.0 | |

| M+1 (from 3'-¹³C) | 230.0 | 97.0 |

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. Product ions are chosen for specificity and signal intensity.

Analytical Methodologies: NMR Spectroscopy

For certain applications, particularly for resolving the specific position of labels in larger molecules or for in vivo studies, ¹³C NMR spectroscopy is an invaluable tool. [11]While less sensitive than MS, NMR can unambiguously identify the position of the ¹³C label without relying on fragmentation, confirming that the label remains at the 3' position or tracking its movement to other positions during metabolic scrambling. [12]Proton-observe/carbon-edited (POCE) techniques can enhance the sensitivity of ¹³C measurements, making them more applicable to metabolic studies. [11][13]

Trustworthiness & Validation: Ensuring Scientific Integrity

The protocols described are designed as self-validating systems. Key controls are essential for trustworthy data:

-

Time-Course Analysis: Measuring label incorporation over time ensures that the system has reached, or is approaching, an isotopic steady state, a key assumption for many metabolic flux analysis models. [14]* Parallel Unlabeled Controls: Running parallel cultures with unlabeled adenosine is crucial to confirm that the observed mass shifts are due to the tracer and not analytical artifacts.

-

Tracer Purity: Always verify the chemical and isotopic purity of the Adenosine-3'-¹³C tracer stock via MS analysis.

-

Cell Viability: Monitor cell health and proliferation rates to ensure the tracer concentration is not cytotoxic, which would confound metabolic measurements.

Conclusion and Future Perspectives

Adenosine-3'-¹³C is more than just another labeled metabolite; it is a precision tool for the metabolic researcher. Its strategic label placement provides a direct window into the flux through purine salvage pathways, the dynamics of RNA synthesis, and the catabolic fate of the ribose backbone. As research continues to unravel the complexities of metabolic reprogramming in disease, the ability to dissect these specific pathways will become increasingly vital. Future applications may involve coupling Adenosine-3'-¹³C tracing with single-cell metabolomics to understand metabolic heterogeneity in tumors or using advanced in vivo NMR techniques to track nucleoside metabolism in real-time within living organisms. [15]By moving from broad strokes to fine lines, positional tracers like Adenosine-3'-¹³C will continue to illuminate the intricate and beautiful logic of the cell.

References

- BenchChem. (2025).

- BenchChem. (2025). Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide.

- MedChemExpress. Adenosine-3′-13C (Adenine riboside-3′-13C).

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.

- Kovalenko, I.

- Kunjapur, A. (2020). Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube.

- Crown, S. B., & Antoniewicz, M. R. (2013).

- DeRouchey, J. E., & Goyal, A. (2023). Magnetic Resonance Spectroscopy Studies of Human Metabolism.

- Kupriyanova, Y. (2025). Advances in in vivo magnetic resonance spectroscopy for metabolic disorders. Frontiers.

- BenchChem. (2025). A Comparative Guide to the LC-MS/MS Validation for Adenosine Quantification Using a Stable Isotope Labeled Internal Standard.

- Li, D. W., & Yi, C. (2025). NMR Based Methods for Metabolites Analysis. PMC.

- Fan, T. W. M., & Lane, A. N. (2016).

- Pedata, F., et al. (2020). Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.

- De Feyter, H. L., et al. (2018). Magnetic Resonance Spectroscopy Studies of Human Metabolism.

- Wikipedia.

- Boison, D., & Yegutkin, G. G. (2019). Adenosine metabolism – emerging concepts for cancer therapy. PMC.

- Schrader, J. (1991). Formation and Metabolism of Adenosine and Adenine Nucleotides in Cardiac Tissue. Taylor & Francis eBooks.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]

- 5. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. med.und.edu [med.und.edu]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: Decoding Cellular Metabolism Through Isotopic Labeling

An In-depth Technical Guide: Understanding 13C Labeling Patterns in Adenosine

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, adenosine stands as a cornerstone molecule. It is not only a fundamental building block for DNA and RNA but also the core component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Furthermore, adenosine and its derivatives are critical signaling molecules that regulate a vast array of physiological processes.[3][4][5][6] To understand cellular states in health and disease, and to develop effective therapeutics, it is imperative to quantify the dynamics of adenosine biosynthesis and metabolism.

Stable isotope tracing, particularly using Carbon-13 (¹³C), has emerged as a powerful technique for elucidating metabolic pathway activity. By supplying cells with ¹³C-labeled nutrient precursors, researchers can track the journey of these labeled carbon atoms as they are incorporated into downstream metabolites like adenosine.[7][8] The resulting mass shifts, detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, create specific labeling patterns. These patterns are not random; they are metabolic fingerprints that reveal the pathways responsible for the molecule's synthesis.

This technical guide provides an in-depth exploration of ¹³C labeling patterns in adenosine. We will dissect the biosynthetic origins of every carbon atom in the adenosine molecule, explain how to design and execute labeling experiments, and detail the analytical methodologies required to interpret the data. The objective is to equip researchers with the foundational knowledge and practical insights needed to leverage ¹³C isotope tracing for advanced metabolic research and drug development.

The Architectural Blueprint: Adenosine Biosynthesis Pathways

Cells synthesize purine nucleotides, including adenosine monophosphate (AMP), through two distinct pathways: the de novo pathway and the salvage pathway. The choice between these routes is often dictated by cell type, proliferative state, and nutrient availability.

-

De Novo Synthesis : This pathway constructs the purine ring atom by atom from simpler metabolic precursors, building it upon a ribose-5-phosphate (R5P) scaffold.[1][9][10] It is an energy-intensive process, consuming multiple ATP molecules per purine synthesized.[11] Consequently, rapidly proliferating cells, such as cancer cells, often exhibit a heightened reliance on de novo synthesis to meet their high demand for nucleic acids.[11]

-

Salvage Pathway : This highly efficient route recycles pre-existing purine bases (like adenine, guanine, and hypoxanthine) and nucleosides that arise from the breakdown of DNA and RNA or are sourced from the diet.[1][11][12][13] By reattaching these bases to an activated ribose backbone (PRPP), the salvage pathway conserves significant energy.[1][13] Certain tissues, most notably the brain and bone marrow, depend heavily on this pathway as their capacity for de novo synthesis is limited.[1][12]

The contribution of each pathway to the adenosine pool can be dissected using ¹³C tracers, as they involve different precursors and thus generate unique labeling signatures.

Part 1: Tracing the Ribose Moiety via the Pentose Phosphate Pathway

The five-carbon ribose sugar is the foundational scaffold upon which the adenine base is built in de novo synthesis. This sugar is a direct product of the Pentose Phosphate Pathway (PPP).[14]

The most straightforward way to label the ribose moiety is by culturing cells with uniformly labeled glucose, [U-¹³C]-glucose . In this scenario, glycolysis produces fully labeled pyruvate (M+3), and the PPP produces fully labeled ribose-5-phosphate (R5P). This results in an adenosine molecule where all five carbons of the ribose component are labeled, contributing a +5 mass shift (M+5) to the final molecule.[15][16] The observation of a significant M+5 adenosine population is a clear indicator of active glucose uptake and flux through the PPP for nucleotide synthesis.

More sophisticated glucose tracers, such as [1,2-¹³C₂]-glucose , can be used to quantify the relative activity of the oxidative PPP versus glycolysis.[17] This level of detail is crucial for understanding cellular redox balance (NADPH production) and biosynthetic capacity.

Part 2: Deconstructing the Purine Ring with ¹³C Precursors

The nine-atom purine ring of adenine is assembled from several distinct sources, providing multiple opportunities for targeted isotopic labeling. Understanding these origins is the key to interpreting the complex labeling patterns of the adenine base.

The atomic origins are as follows:

-

Aspartate: Donates N1

-

Glutamine: Donates N3 and N9

-

Glycine: Donates C4, C5, and N7

-

CO₂/Bicarbonate: Donates C6

-

Formate (via 10-formyl-THF): Donates C2 and C8

By supplying ¹³C-labeled versions of these precursors, we can trace their specific contributions.

Common Labeling Strategies for the Purine Ring:

| Labeled Precursor | Metabolic Pathway | Labeled Position(s) in Adenine | Expected Mass Shift (Adenine base) |

| [2-¹³C]-Glycine | Amino Acid Metabolism | C5 | M+1 |

| [U-¹³C₂]-Glycine | Amino Acid Metabolism | C4, C5 | M+2 |

| [¹³C]-Formate | One-Carbon Metabolism | C2 and C8 | M+1 or M+2 |

| [U-¹³C]-Glutamine | Glutaminolysis / TCA Cycle | C6 (via ¹³CO₂) | M+1 |

| NaH¹³CO₃ | Bicarbonate Pool | C6 | M+1 |

Causality Behind the Labeling Patterns:

-

Glycine Labeling: Using [2-¹³C]-glycine is a highly specific method to label the C5 position of the purine ring.[18][19] The entire glycine molecule (N7-C5-C4) is incorporated in a single enzymatic step, making this a robust tracer for de novo activity.[1] Observing an M+1 shift in the adenine fragment of adenosine after administration of this tracer directly quantifies the contribution of glycine to purine synthesis.

-

One-Carbon Metabolism (Formate/Serine): The C2 and C8 carbons are donated by 10-formyl-tetrahydrofolate (10-formyl-THF), a key cofactor in one-carbon metabolism.[18][20] This pool can be labeled by providing [¹³C]-formate . Interestingly, studies have shown that the enrichment at C2 can be greater than at C8, suggesting distinct metabolic channeling or regulation of the two transformylase reactions.[18][20] Alternatively, since serine is a major donor to the one-carbon pool via the enzyme SHMT, [3-¹³C]-serine can be used to trace this pathway, which will ultimately label C2 and C8.

-

CO₂/Bicarbonate Labeling: The C6 carbon is incorporated via carboxylation of an intermediate, 5-aminoimidazole ribotide (AIR).[21] This carbon can be traced by providing labeled bicarbonate (NaH¹³CO₃ ) in the medium. More commonly in in vivo studies, ¹³CO₂ is generated endogenously from the catabolism of other labeled substrates, such as [U-¹³C]-glutamine or [U-¹³C]-glucose .[15] The appearance of an M+1 signal on the purine ring from a uniformly labeled substrate that does not directly donate a carbon skeleton is a strong indicator of CO₂ fixation.[15]

Part 3: Analytical Methods for Detection and Quantification

Detecting and interpreting ¹³C labeling patterns requires sophisticated analytical instrumentation and data analysis workflows. The two primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant tool for ¹³C tracer analysis due to its exceptional sensitivity and selectivity.[22][23]

-

Principle: LC separates adenosine from other cellular metabolites. The mass spectrometer then ionizes the adenosine and measures its mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable increase in mass (1 Dalton per ¹³C atom). By measuring the relative abundance of each mass isotopologue (e.g., M+0, M+1, M+2, etc.), we can determine the extent and pattern of labeling.[24]

-

Data Analysis: The output is a Mass Isotopologue Distribution (MID), which is a vector of the fractional abundances of all isotopologues of a given metabolite.[7] This MID data is the primary input for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method used to calculate the actual rates (fluxes) of intracellular reactions.[8][25][26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail on the specific position of ¹³C atoms within a molecule.

-

Principle: ¹³C is an NMR-active nucleus. When placed in a strong magnetic field, each unique carbon atom in the adenosine molecule produces a distinct signal in the ¹³C NMR spectrum.[27] This allows for unambiguous determination of which carbon positions have been labeled.

-

Advantages & Disadvantages: While MS provides information on how many carbons are labeled, NMR reveals which carbons are labeled.[17] This is invaluable for distinguishing between isomers or resolving complex pathway contributions. However, NMR is significantly less sensitive than MS, requiring larger amounts of sample material.[28] Techniques like 2D HSQC, which correlates carbon atoms with their attached protons, can enhance resolution and aid in spectral assignment.

Part 4: Experimental Workflow and Protocols

A successful ¹³C labeling experiment relies on careful planning and execution. The following provides a generalized protocol for a cell culture-based experiment aimed at analyzing adenosine labeling by LC-MS.

Step-by-Step Protocol: Adenosine Labeling Analysis

1. Cell Culture and Labeling: a. Culture cells under standard conditions until they reach a metabolically active state (e.g., mid-log phase growth). b. Prepare the labeling medium by supplementing basal medium (lacking the nutrient to be traced, e.g., glucose-free DMEM) with the desired ¹³C-labeled precursor (e.g., [U-¹³C]-glucose to 11 mM) and other necessary components (dialyzed serum, etc.). c. Aspirate the standard medium and wash cells once with PBS to remove residual ¹²C nutrients. d. Add the pre-warmed ¹³C labeling medium to the cells. The duration of labeling is critical: short time points (minutes) capture initial incorporation rates, while longer time points (hours to days) are needed to reach isotopic steady state.

2. Metabolite Extraction: a. To halt enzymatic activity instantly, rapidly aspirate the labeling medium. b. Immediately add a cold quenching/extraction solution (e.g., 80:20 Methanol:Water at -80°C) to the culture plate. c. Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube. d. Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris. e. Transfer the supernatant, which contains the polar metabolites, to a new tube.

3. LC-MS/MS Analysis: a. Dry the metabolite extract under nitrogen or in a vacuum concentrator. b. Reconstitute the dried extract in a solvent suitable for the chosen chromatography method (e.g., 50:50 Acetonitrile:Water). c. Inject the sample onto an LC system equipped with a column appropriate for separating polar molecules like adenosine (e.g., HILIC or C18 reverse-phase). d. Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode to detect the precursor and product ions for each adenosine isotopologue. A stable isotope-labeled internal standard (e.g., ¹³C₁₀,¹⁵N₅-adenosine) should be used for accurate quantification.[22]

4. Data Processing and Interpretation: a. Integrate the peak areas for each adenosine isotopologue (M+0, M+1, M+2, etc.). b. Correct the raw data for the natural abundance of ¹³C and other isotopes. c. Calculate the Mass Isotopologue Distribution (MID) to visualize the fractional contribution of each isotopologue. d. Use the corrected MIDs as input for flux analysis software to model pathway activity.

Part 5: Applications in Drug Discovery and Development

Understanding adenosine labeling patterns is not merely an academic exercise; it provides actionable insights for therapeutic development.

-

Target Validation and Mechanism of Action: When testing a novel enzyme inhibitor in the purine synthesis pathway, ¹³C tracing can provide definitive proof of target engagement. For example, an inhibitor of an enzyme that uses glycine would specifically reduce the incorporation of ¹³C from labeled glycine into adenosine, while labeling from glucose (for the ribose) might remain unaffected. This confirms the drug's mechanism of action in a cellular context.

-

Metabolic Phenotyping of Disease: Many diseases, particularly cancer, involve profound metabolic reprogramming. Cancer cells often upregulate de novo purine synthesis to fuel proliferation.[29] By comparing the ¹³C labeling patterns in cancerous vs. healthy cells, researchers can identify metabolic liabilities. A tumor that is highly dependent on the de novo pathway, as evidenced by rapid incorporation of ¹³C from glycine and serine, may be particularly vulnerable to drugs that target this pathway.

-

Pharmacodynamic Biomarkers: The degree of ¹³C incorporation into adenosine can serve as a dynamic biomarker of drug effect. After administering a drug targeting purine synthesis, a time-course analysis of ¹³C labeling can reveal how quickly and effectively the drug inhibits the pathway in preclinical models, guiding dose-response studies.

Conclusion

The analysis of ¹³C labeling patterns in adenosine is a highly informative approach that provides a window into the core metabolic activities of the cell. By carefully selecting ¹³C-labeled precursors and employing sensitive analytical techniques like LC-MS/MS, researchers can dissect the relative contributions of the de novo and salvage pathways, quantify flux through the pentose phosphate pathway, and probe the intricate network of one-carbon metabolism. This detailed metabolic information is invaluable for understanding fundamental biology, identifying the metabolic drivers of disease, and developing the next generation of targeted therapeutics.

References

- Gosset, G. Bacterial De Novo Purine Biosynthesis Pathway (Purine Biosynthesis (Bacterial)). Google Cloud.

- Microbe Notes. (2022, August 15). Purine Synthesis. Microbe Notes.

- ResearchGate. (2022, January). Adenosine synthesis and metabolic pathways inside and outside of a cell.

- Pixorize. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube.

- PMC.

- Pixorize. De Novo Purine Synthesis Mnemonic for USMLE. Pixorize.

- Quora. (2017, March 8).

- Wikipedia. Purine metabolism. Wikipedia.

- The Science Notes. (2023, May 1). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. The Science Notes.

- Slideshare. De novo and salvage pathway of nucleotides synthesis.pptx. Slideshare.

- BenchChem. (2025). Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide. BenchChem.

- NIH. (2014). 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans. NIH.

- PMC. (2021, May 14). Metabolic Aspects of Adenosine Functions in the Brain. PubMed Central.

- Frontiers. Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.

- PubMed Central. (2024, March 7). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. PubMed Central.

- ReachMD. (2025, May 19). Adenosine Signaling and Metabolic Regulation: Exploring Obesity-Driven Type 2 Diabetes. ReachMD.

- PubMed Central. Adenosine Metabolism, Immunity and Joint Health. PubMed Central.

- BenchChem. (2025). A Comparative Guide to Isotopically Labeled Adenosine Standards for Mass Spectrometry. BenchChem.

- PubMed. (2014). 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans. PubMed.

- PMC. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues. PMC.

- PubMed. (2015).

- ResearchGate. ¹³CO2 contributes to adenosine biosynthesis. A Schematic of adenosine...

- PMC.

- PubMed. (2004). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed.

- bioRxiv. (2021, February 5). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv.

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.

- eScholarship.org. (2020, November 20). Tracing Metabolic Fate of MitochondrialGlycine Cleavage System Derived FormateIn Vitro and In Vivo. eScholarship.org.

- HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000045). HMDB.

- ChemicalBook. Adenosine(58-61-7) 13C NMR spectrum. ChemicalBook.

- HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000538). HMDB.

- ResearchGate.

- Springer Nature Experiments. High-resolution 13C metabolic flux analysis.

- PubMed. (2007).

- PubMed Central.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Aspects of Adenosine Functions in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]

- 5. Adenosine Signaling and Metabolic Regulation: Exploring Obesity-Driven Type 2 Diabetes - Be part of the knowledge - ReachMD [reachmd.com]

- 6. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 11. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. thesciencenotes.com [thesciencenotes.com]

- 14. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 27. Adenosine(58-61-7) 13C NMR spectrum [chemicalbook.com]

- 28. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's In-depth Technical Guide to Commercial Adenosine-3'-13C

For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways and cellular signaling, isotopically labeled compounds are indispensable tools. This guide provides a comprehensive technical overview of adenosine-3'-13C, a stable isotope-labeled nucleoside crucial for in-depth studies of purinergic signaling, RNA metabolism, and drug efficacy. We will delve into the commercial landscape, quality considerations, and practical applications, offering field-proven insights to ensure the integrity and success of your research.

The Strategic Importance of the 3'-Carbon Position in Adenosine Labeling

Adenosine, a fundamental component of ATP, RNA, and a critical signaling molecule in its own right, is a focal point of intense research. The strategic placement of a ¹³C label at the 3'-position of the ribose sugar offers distinct advantages for specific analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical environment of the 3'-carbon is sensitive to the conformation of the ribose ring, which in turn is influenced by the incorporation of the nucleoside into larger molecules like RNA or its binding to receptors. This sensitivity allows researchers to probe subtle structural and dynamic changes that are central to biological function. While other positions can be labeled, the 3'-position provides a unique window into the conformational dynamics of the ribose moiety, which is less readily accessible through labeling of the adenine base or other ribose carbons.

Understanding the Biochemical Landscape: Adenosine and Purinergic Signaling

Adenosine plays a pivotal role in cellular metabolism and signaling primarily through its interaction with purinergic receptors.[1][2][3] Extracellular adenosine levels are tightly regulated by the activity of ectonucleotidases like CD39 and CD73, which sequentially hydrolyze ATP and AMP to generate adenosine.[1] This adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3, initiating downstream signaling cascades that modulate a vast array of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4] Introducing adenosine-3'-13C allows for the precise tracing of its metabolic fate and its engagement with these critical pathways.

Sources

An In-Depth Technical Guide to the Stability and Storage of Adenosine-3'-13C

This guide provides a comprehensive overview of the critical aspects of stability and storage for adenosine-3'-13C, a vital tool for researchers, scientists, and drug development professionals. Ensuring the chemical and isotopic integrity of this stable isotope-labeled nucleoside is paramount for its effective application in metabolic tracing, biomolecular NMR, and as an internal standard for quantitative analysis.

Introduction: The Imperative of Stability for Isotopically Labeled Compounds

Stable isotope-labeled (SIL) compounds, such as adenosine-3'-13C, are foundational to modern biomedical research. Their utility hinges on the precise knowledge of their molecular structure and isotopic enrichment. Degradation, even at minute levels, can lead to the misinterpretation of experimental results, inaccurate quantification, and the failure of complex studies. Therefore, a robust understanding of the factors influencing the stability of adenosine-3'-13C and the implementation of appropriate storage and handling protocols are not merely best practices but essential components of rigorous scientific inquiry.

The primary concerns for the stability of SIL compounds are chemical degradation and isotopic exchange. For adenosine-3'-13C, the primary focus is on preventing the chemical breakdown of the molecule, as the carbon-13 isotope is stable and not subject to exchange under typical laboratory conditions.

Physicochemical Properties and Their Impact on Stability

Adenosine-3'-13C shares its fundamental chemical structure with endogenous adenosine, with the exception of a ¹³C atom at the 3' position of the ribose sugar. This substitution has a negligible effect on the compound's chemical properties and stability. The key structural features influencing its stability are the N-glycosidic bond linking the adenine base to the ribose sugar and the purine ring system.

The kinetic isotope effect (KIE) for the cleavage of a C-C or C-N bond involving a ¹³C atom is typically small. For enzymatic hydrolysis of nucleosides, the ¹³C KIE has been measured to be around 1.012 to 1.027[1]. This indicates that the rate of degradation of adenosine-3'-13C is not significantly different from its unlabeled counterpart.

Recommended Storage Conditions

Proper storage is the first line of defense against the degradation of adenosine-3'-13C. The following conditions are recommended based on supplier data sheets and general principles of nucleoside stability.

Table 1: Recommended Storage Conditions for Adenosine-3'-13C

| Form | Storage Temperature | Duration | Key Considerations |

| Solid | +2°C to +8°C (Refrigerated)[1] | Long-term | Protect from light. Store in a tightly sealed container. |

| Solution | -20°C | Short-term | Aliquot to avoid repeated freeze-thaw cycles. |

| -80°C | Long-term | Ideal for archival storage of stock solutions. |

Causality Behind Recommendations:

-

Low Temperature: Reduces the rate of chemical reactions, including hydrolysis and oxidation, thereby preserving the integrity of the molecule.

-

Protection from Light: Adenosine can undergo photodegradation upon exposure to UV light. Amber vials or storage in the dark is crucial.

-

Aliquoting: Repeated freeze-thaw cycles can introduce moisture and potentially lead to the degradation of the compound in solution.

Potential Degradation Pathways

Understanding the potential degradation pathways of adenosine-3'-13C is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

Caption: Major degradation pathways of Adenosine-3'-13C.

Hydrolysis

The most common degradation pathway for adenosine is the hydrolysis of the N-glycosidic bond, which is susceptible to both acid and base catalysis.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the purine ring is protonated, making the glycosidic bond more labile and leading to its cleavage to form adenine and ribose-3'-13C.

-

Base-Catalyzed Hydrolysis: While generally more stable in basic conditions than in acidic ones, prolonged exposure to strong bases can also promote hydrolysis.

Deamination

Enzymatic or chemical deamination can convert the amine group on the adenine ring to a hydroxyl group, resulting in the formation of inosine-3'-13C. Inosine can then be further hydrolyzed to hypoxanthine and ribose-3'-13C.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in the adenine ring, leading to the formation of various photoproducts, including adenine[2]. This underscores the importance of protecting adenosine-3'-13C from light.

Oxidation

The purine ring of adenosine can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). This can lead to the formation of various oxidized derivatives.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying adenosine-3'-13C and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Caption: Workflow for a forced degradation study.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of an analytical method.

Step-by-Step Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of adenosine-3'-13C in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Incubate a sample of the solid compound or the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

-

At each time point, withdraw a sample, dissolve/dilute it, and analyze by HPLC.

-

-

Photodegradation:

-

Expose a solution of adenosine-3'-13C to a UV light source for a defined period.

-

A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

At each time point, withdraw a sample and analyze by HPLC.

-

Stability-Indicating HPLC Method

A robust HPLC method should be able to separate the parent adenosine-3'-13C peak from all potential degradation products.

Example HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 260 nm

-

Column Temperature: 30°C

Role of NMR Spectroscopy in Stability Assessment